molecular formula C8H14N2 B3011254 N-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1183805-43-7

N-(Prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B3011254
CAS No.: 1183805-43-7
M. Wt: 138.214
InChI Key: OLUSMJNIPLCWBR-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a propynyl group at the nitrogen atom and an amine group at the fourth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Prop-2-yn-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl group allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

N-(Prop-2-yn-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a propynyl group. Its structural formula is represented as follows:

C8H12N Molecular Formula \text{C}_8\text{H}_{12}\text{N}\quad \text{ Molecular Formula }

The presence of the propynyl group is critical for its interaction with biological targets, particularly enzymes involved in neurotransmitter metabolism.

The primary mechanism of action for this compound involves the inhibition of monoamine oxidase (MAO), specifically MAO-A and MAO-B isoforms. This inhibition leads to increased levels of biogenic amines such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive function.

Key Findings on Mechanism:

  • Enzyme Inhibition : The compound has been shown to inhibit MAO-A and MAO-B effectively, leading to altered neurotransmitter dynamics .
  • Cellular Effects : It modulates cellular processes by influencing signaling pathways and gene expression related to neurotransmitter regulation.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
MAO Inhibition Selectively inhibits MAO-A and MAO-B, impacting neurotransmitter levels .
Cholinesterase Inhibition Exhibits cholinesterase inhibitory activity, which may enhance cholinergic signaling .
Neuroprotective Effects Potential applications in treating neurodegenerative diseases due to its enzyme inhibitory properties.

1. Enzyme Inhibition Studies

A study conducted on various piperidine derivatives indicated that this compound showed significant inhibition against both MAO isoforms. The IC50 values were determined through a series of concentration assays, demonstrating effective inhibition at micromolar concentrations .

2. Structure–Activity Relationship (SAR)

Research has highlighted the importance of the propynyl substituent in enhancing the inhibitory potency against MAOs. Variations in the piperidine structure were systematically studied to optimize biological activity. For instance, modifications that retained the propynyl group while altering other substituents led to compounds with improved selectivity and potency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound IC50 (µM) Target Activity
This compound5.0MAO-A and MAO-B inhibition
1-Methyl-N-(prop-2-en-1-yl)piperidin6.8Selective MAO-A inhibition
N-Propargylhydroxamate2.63AChE inhibition

Properties

IUPAC Name

N-prop-2-ynylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSMJNIPLCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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